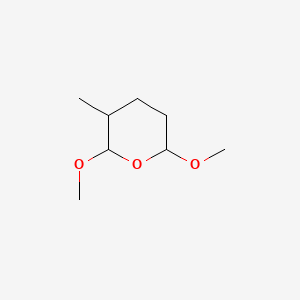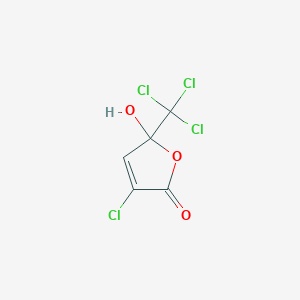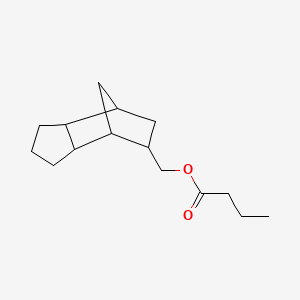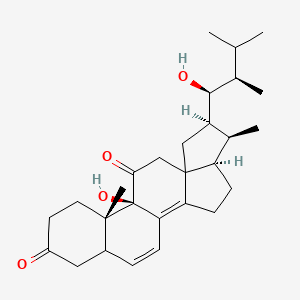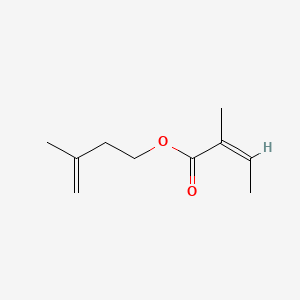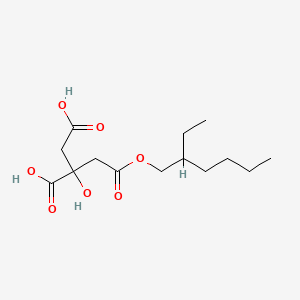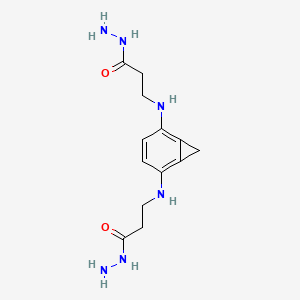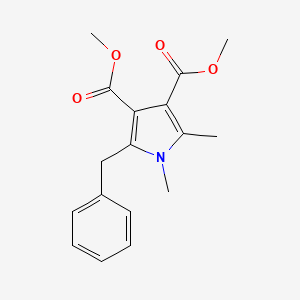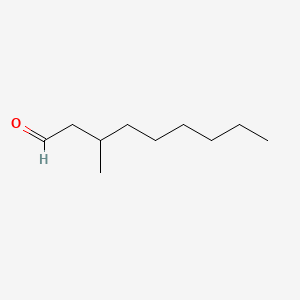
3-Methylnonan-1-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylnonan-1-al: is an organic compound with the molecular formula C10H22O It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a nonane chain with a methyl group at the third carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylnonan-1-al can be achieved through several methods. One common approach involves the oxidation of 3-Methylnonanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically takes place under controlled conditions to ensure the selective formation of the aldehyde.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of 3-Methylnonene. This process involves the addition of a formyl group to the alkene in the presence of a catalyst, such as rhodium or cobalt complexes, under high pressure and temperature.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Methylnonan-1-al can undergo further oxidation to form 3-Methylnonanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-Methylnonanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: 3-Methylnonanoic acid
Reduction: 3-Methylnonanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methylnonan-1-al is used as an intermediate in organic synthesis, particularly in the production of other aldehydes, alcohols, and acids. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a model compound to study the behavior of aldehydes in biological systems. It helps in understanding the metabolic pathways and interactions of aldehydes with enzymes and other biomolecules.
Medicine: While not directly used as a drug, this compound can be employed in medicinal chemistry for the synthesis of pharmaceutical intermediates. Its derivatives may possess biological activity and can be explored for potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its distinct odor makes it a valuable component in the formulation of perfumes and flavoring agents.
Wirkmechanismus
The mechanism of action of 3-Methylnonan-1-al primarily involves its reactivity as an aldehyde. The formyl group (-CHO) is highly reactive and can participate in various chemical reactions. In biological systems, aldehydes can form Schiff bases with amines, leading to the formation of imines. This reactivity is crucial in metabolic pathways where aldehydes are intermediates in the synthesis and degradation of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Nonanal: An aldehyde with a similar structure but without the methyl group at the third carbon.
3-Methylbutanal: A shorter chain aldehyde with a methyl group at the third carbon.
3-Methylhexanal: An aldehyde with a six-carbon chain and a methyl group at the third carbon.
Uniqueness: 3-Methylnonan-1-al is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the methyl group at the third carbon position influences its physical and chemical behavior, making it different from other aldehydes with similar chain lengths.
Eigenschaften
CAS-Nummer |
65899-13-0 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
3-methylnonanal |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-10(2)8-9-11/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
AINZHCCLJXQMHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


